tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate
Description
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate (CAS: 330794-35-9) is a boronate ester derivative widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. This compound features a tert-butyl carbonate group (-O(C=O)OC(CH₃)₃) at the para position of a phenyl ring substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The tert-butyl group enhances steric protection of the carbonate moiety, improving hydrolytic stability compared to simpler esters . Its molecular formula is C₁₇H₂₃BO₅, with a molar mass of 330.18 g/mol. Applications include its role as a key intermediate in medicinal chemistry for synthesizing biaryl scaffolds in kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKMJUAVZLWOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378795 | |
| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-75-3 | |
| Record name | 1,1-Dimethylethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate typically involves a multi-step process. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including protection, borylation, and coupling reactions, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily used as an intermediate in the synthesis of pharmaceuticals. Its boron-containing structure allows for the formation of boronic acid derivatives which are crucial in drug design:
- Targeted Drug Delivery : The boron moiety can be utilized for targeted delivery systems where selective binding to biomolecules enhances therapeutic efficacy.
- Anticancer Agents : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell growth. The dioxaborolane group may play a role in modulating biological activity against cancerous cells.
Material Science
In material science, tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate can be utilized in the development of advanced materials:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce functional characteristics such as biodegradability.
- Sensors : The unique properties of the boron moiety enable the development of sensors for detecting various analytes due to its ability to form complexes.
Case Study 1: Synthesis of Anticancer Agents
A study focused on synthesizing novel anticancer agents using this compound as a key intermediate. The results indicated significant cytotoxicity against several cancer cell lines, demonstrating the potential of this compound in drug development.
Case Study 2: Development of Biodegradable Polymers
Research conducted on incorporating this compound into biodegradable polymer systems showed enhanced degradation rates and mechanical properties. This application emphasizes its role in sustainable materials development.
Data Table: Comparison of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Targeted delivery; anticancer properties |
| Material Science | Enhancements in polymer matrices and sensor technology | Improved mechanical properties; biodegradability |
Mechanism of Action
The mechanism of action of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, it acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds. The palladium catalyst plays a crucial role in this process by coordinating with the boronic ester and the halide substrate, enabling the transfer of the boron moiety to the substrate .
Comparison with Similar Compounds
tert-Butyl Carbamate Derivatives
tert-Butyl (4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Carbamate (CAS: 489446-42-6) :
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenethylcarbamate (CAS: 360792-43-4) :
Piperazine and Sulfonyl Derivatives
tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzyl)Piperazine-1-Carboxylate (CAS: 936694-19-8) :
tert-Butyl (3-((4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Sulfonyl)Propyl)Carbamate :
Positional Isomers
- tert-Butyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl Carbonate (CAS: 480424-71-3) :
Functional Group Impact on Reactivity and Stability
Biological Activity
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.
The compound is characterized by the presence of a tert-butyl group and a dioxaborolane moiety attached to a phenyl ring. Its molecular formula is , with a molecular weight of approximately 260.179 g/mol. The density is reported at 0.96 g/cm³, and it has a boiling point of 333.6°C at 760 mmHg .
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The method often includes the reaction of tert-butyl piperidine derivatives with boron-containing compounds to introduce the dioxaborolane functionality .
Research indicates that compounds containing dioxaborolane groups exhibit various biological activities, including:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in cell cultures exposed to amyloid-beta (Aβ) peptides associated with neurodegenerative diseases like Alzheimer's .
- Inhibition of Enzymes : It acts as an inhibitor for β-secretase and acetylcholinesterase, which are critical in the pathophysiology of Alzheimer’s disease. In vitro studies have demonstrated that it can inhibit Aβ aggregation significantly .
Case Studies
- Astrocyte Protection : In studies involving astrocytes treated with Aβ peptides, the compound demonstrated a moderate protective effect by reducing tumor necrosis factor-alpha (TNF-α) levels and enhancing cell viability . Specifically:
- Oxidative Stress Models : In models induced by scopolamine (known to induce oxidative stress), the compound reduced malondialdehyde (MDA) levels significantly compared to untreated groups, indicating its potential as an antioxidant agent .
Summary of Biological Activities
Q & A
Q. What are the key considerations for synthesizing tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate in a laboratory setting?
- Methodological Answer: The synthesis typically involves introducing the dioxaborolane moiety via Suzuki-Miyaura coupling precursors. The tert-butyl carbonate group acts as a protective group for hydroxyl or amine functionalities, requiring mild acidic conditions (e.g., TFA) for deprotection . Key steps include:
- Protection strategy: Use tert-butyl carbonate to stabilize reactive intermediates.
- Coupling conditions: Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) for boronate ester formation .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) to isolate the product.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the phenyl ring and tert-butyl group. The dioxaborolane protons (4,4,5,5-tetramethyl) appear as a singlet at ~1.3 ppm in 1H NMR .
- 11B NMR: Verify boronate ester integrity (peak ~30 ppm) .
- IR Spectroscopy: Detect carbonate C=O stretch (~1750 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How does the dioxaborolane ring influence reactivity in cross-coupling reactions?
- Methodological Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability against hydrolysis while maintaining reactivity in Suzuki-Miyaura couplings. However, steric hindrance from methyl groups can reduce reaction rates with bulky aryl halides. To mitigate:
Q. What experimental approaches resolve contradictions in reported yields for boronate ester derivatives?
- Methodological Answer: Yield variability often arises from:
- Impurity profiles: Trace moisture degrades boronate esters; use rigorous drying (molecular sieves, inert atmosphere) .
- Byproduct formation: Monitor for deboronation products (e.g., phenol derivatives) via TLC or LC-MS .
- Reaction monitoring: In-situ FTIR or Raman spectroscopy tracks boronate ester consumption .
Table 1: Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2–5 mol% Pd | ↑ 15–20% |
| Solvent System | THF:H₂O (4:1) | ↑ 25% |
| Temperature | 70°C | ↑ 30% |
Q. How can computational methods predict the stability of the tert-butyl carbonate group under varying pH conditions?
- Methodological Answer: Density Functional Theory (DFT) simulations model deprotection kinetics:
- Protonation sites: Identify vulnerable oxygen atoms in the carbonate group .
- Solvent effects: Simulate aqueous vs. organic environments to predict hydrolysis rates .
- Experimental validation: Compare computational results with pH-dependent degradation studies (HPLC monitoring) .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for structurally similar boronate esters?
- Methodological Answer: Discrepancies arise from:
- Polymorphism: Crystallization conditions (e.g., solvent, cooling rate) affect crystal packing .
- Purity: Residual solvents (e.g., DMF) lower observed melting points; use DSC for accurate measurements .
Table 2: Reported Melting Points for Analogues
| Compound (CAS) | Melting Point (°C) | Source |
|---|---|---|
| 380430-49-9 | 109–111 | |
| 158985-37-6 | 91–93 | |
| 951127-25-6 | 100–102 |
Experimental Design Considerations
Q. How to design a stability study for this compound under catalytic reaction conditions?
- Methodological Answer:
- Control variables: Temperature, solvent, catalyst type.
- Degradation markers: Monitor free boronic acid (HPLC) and carbonate loss (IR) .
- Accelerated aging: Use elevated temperatures (40–60°C) to simulate long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
